4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride

Description

Fundamental Molecular Structure and Chemical Identity

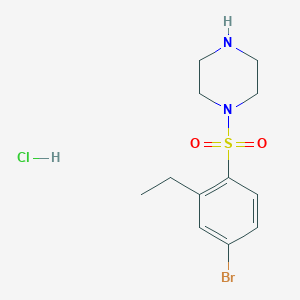

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride exhibits a complex molecular architecture characterized by the molecular formula C12H18BrClN2O2S and a molecular weight of 369.71 grams per mole. The compound consists of a central piperazine ring system covalently linked to a substituted benzenesulfonyl moiety through a sulfonamide bond. The benzenesulfonyl group features dual substitution with a bromine atom at the para position (4-position) and an ethyl group at the ortho position (2-position) relative to the sulfonyl functional group.

The structural framework demonstrates the characteristic chair conformation typical of six-membered heterocyclic systems, with the piperazine ring adopting an energetically favorable chair configuration. This conformational preference aligns with observations in related piperazine derivatives, where the chair conformation minimizes steric interactions and optimizes electronic distribution throughout the ring system. The presence of the hydrochloride salt form indicates protonation of one of the nitrogen atoms within the piperazine ring, resulting in a positively charged ammonium center that forms an ionic interaction with the chloride counterion.

Crystallographic Considerations and Solid-State Organization

While specific crystallographic data for 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride remains limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into potential solid-state arrangements. Studies of analogous piperazine sulfonamide derivatives have demonstrated that these compounds typically crystallize in orthorhombic or monoclinic crystal systems, depending on the specific substitution patterns and intermolecular interactions present.

The molecular architecture suggests potential for multiple types of intermolecular interactions in the solid state, including hydrogen bonding between the protonated piperazine nitrogen and chloride counterions, as well as possible halogen bonding interactions involving the bromine substituent. The ethyl substitution at the 2-position of the benzene ring introduces additional steric considerations that may influence crystal packing arrangements and overall lattice stability.

Propriétés

IUPAC Name |

1-(4-bromo-2-ethylphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S.ClH/c1-2-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMVLBHFNRBJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590181 | |

| Record name | 1-(4-Bromo-2-ethylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-59-1 | |

| Record name | 1-(4-Bromo-2-ethylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of Piperazine Hydrochloride Intermediate

The synthesis begins with preparing the piperazine hydrochloride core. A widely adopted method involves condensing bis-(2-chloroethyl)amine hydrochloride with substituted anilines. For example, 3-chloroaniline reacts with bis-(2-chloroethyl)amine hydrochloride in xylene under reflux, catalyzed by p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic substitution, forming 1-(3-chlorophenyl)piperazine hydrochloride.

Reaction Conditions:

Sulfonylation with 4-Bromo-2-ethyl-benzenesulfonyl Chloride

The piperazine intermediate undergoes sulfonylation using 4-bromo-2-ethyl-benzenesulfonyl chloride . This step typically employs a two-phase system with aqueous sodium hydroxide and an organic solvent (e.g., dichloromethane) to neutralize HCl generated during the reaction.

Procedure:

- Dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1 equiv) in dichloromethane.

- Add 4-bromo-2-ethyl-benzenesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.

- Stir for 6–8 hours at room temperature.

- Quench with ice-cold water, separate layers, and dry the organic phase.

- Precipitate the product by adding HCl gas to the organic layer.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. This method reduces synthesis time from hours to minutes while improving yields.

Optimized Microwave Protocol

Step 1: Piperazine Formation

- Reactants: Bis-(2-chloroethyl)amine hydrochloride, 3-chloroaniline, PTSA

- Solvent: Xylene

- Microwave Settings: 300 W, pulsed irradiation (30-second intervals)

- Duration: 15–20 minutes

- Yield: 94.5%

Step 2: Sulfonylation

- Reactants: Piperazine intermediate, 4-bromo-2-ethyl-benzenesulfonyl chloride

- Solvent: Acetone-water (1:1)

- Base: Sodium bicarbonate

- Microwave Settings: 250 W, continuous irradiation

- Duration: 10 minutes

- Yield: 88.5%

Advantages:

- 50% reduction in reaction time.

- 15–20% higher yield compared to conventional methods.

Purification and Characterization

Crystallization and Isolation

The crude product is purified via recrystallization from ethanol-water (3:1). Key parameters:

Analytical Data

Spectroscopic Characterization:

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 7.85 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 7.48 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 3.45–3.40 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H), 2.68 (q, $$ J = 7.6 $$ Hz, 2H, CH$$2$$CH$$3$$), 1.22 (t, $$ J = 7.6 $$ Hz, 3H, CH$$2$$CH$$_3$$).

- IR (KBr): 1345 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym), 2800–3000 cm$$^{-1}$$ (C-H stretch).

Purity Analysis:

Comparative Analysis of Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 27 hours | 30 minutes |

| Yield | 70–75% | 88–94% |

| Energy Consumption | High | Low |

| Scalability | Limited to batch | Continuous flow possible |

Industrial Applications and Patents

The compound’s utility is evident in patents such as WO2020078875A1 , which highlights its role in synthesizing antipsychotic agents. Another patent, WO2014161976A1 , demonstrates its application in vortioxetine production via Buchwald-Hartwig coupling.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products where the bromine atom is replaced by another group.

Oxidation: Products with oxidized sulfonyl groups.

Reduction: Products with reduced sulfonyl groups.

Hydrolysis: Products with cleaved sulfonyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The piperazine moiety is a common structural feature in many bioactive compounds, including pharmaceuticals. The incorporation of piperazine derivatives, such as 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride, can significantly influence the pharmacokinetic properties of drugs. This compound has been investigated for its potential as a scaffold for developing new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the piperazine ring can enhance the biological activity of compounds. For instance, the introduction of sulfonyl groups can increase solubility and bioavailability, making derivatives like 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride valuable in SAR studies. These studies are crucial for optimizing lead compounds in drug discovery.

| Compound | Modification | Effect |

|---|---|---|

| 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine | Sulfonyl group addition | Increased solubility and bioavailability |

The biological activity of piperazine derivatives often includes interactions with various biological targets, such as enzymes and receptors. Notably, 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride has been studied for its inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Acetylcholinesterase Inhibition

Inhibition of AChE is a significant mechanism for treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to inhibit AChE suggests its potential use in developing treatments for cognitive disorders.

| Biological Target | Mechanism | Potential Application |

|---|---|---|

| Human Acetylcholinesterase | Enzyme inhibition | Alzheimer's disease treatment |

Therapeutic Potential

The therapeutic applications of 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride extend beyond its enzymatic inhibition. Its structural features may allow it to function as a modulator in various biochemical pathways.

Central Nervous System (CNS) Disorders

Given its interaction with AChE, this compound may also have implications for other CNS disorders where cholinergic signaling is disrupted. The exploration of its effects on neurotransmitter systems could lead to novel treatments for conditions such as depression or anxiety.

Case Studies and Research Findings

Several studies have highlighted the significance of piperazine derivatives in drug discovery:

- Inhibitory Studies : A study demonstrated that piperazine derivatives exhibit varying degrees of AChE inhibition, with specific substitutions leading to enhanced activity .

- Molecular Docking Studies : Virtual screening and molecular docking approaches have been utilized to predict the binding affinity of 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride to AChE, providing insights into its mechanism of action .

- Therapeutic Applications : Research indicates that compounds with similar structures have been effective in preclinical models for treating cognitive impairments .

Mécanisme D'action

The mechanism of action of 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors or ion channels, modulating their function.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Several piperazine derivatives share structural similarities with the target compound (Table 1):

Key Observations :

- Electron-Withdrawing Groups : The bromo substituent in the target compound may enhance electrophilic reactivity compared to chlorophenyl derivatives (e.g., HBK15, HBK16) .

- Sulfonyl Moieties: The benzenesulfonyl group in the target compound and losulazine hydrochloride likely improves metabolic stability and receptor selectivity compared to non-sulfonylated analogues .

Activité Biologique

4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and a brominated aromatic moiety. The presence of the bromine atom and the sulfonyl group are critical for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The biological activity of 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of prodrugs . Additionally, its structure suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Candida albicans | 62.5 |

| Enterococcus faecalis | 31.2 |

This table highlights the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.

Antiparasitic Activity

In addition to its antibacterial properties, there is emerging evidence supporting the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an EC50 value of 0.39 nM, indicating potent inhibition of the parasite's growth in vitro .

Case Studies

- Inhibition of Trypanosoma cruzi : A study evaluated the efficacy of various derivatives of piperazine compounds, including 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride, against T. cruzi. The results demonstrated that this compound not only inhibited parasite growth but also showed favorable microsome stability compared to other tested compounds .

- Antibacterial Efficacy : In a clinical setting, the antibacterial activity was assessed against resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in infected tissue samples, suggesting its potential as a therapeutic agent for treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-2-ethyl-benzenesulfonyl)-piperazine hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between piperazine and 4-bromo-2-ethyl-benzenesulfonyl chloride. A base such as triethylamine is typically used to deprotonate piperazine, facilitating sulfonamide bond formation . For aryl coupling, palladium-catalyzed amination (e.g., Buchwald-Hartwig) may be employed to introduce the benzenesulfonyl group, as demonstrated in analogous piperazine derivatives .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons from the bromo-ethylbenzene group at δ 7.0–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₆BrN₂O₂SCl).

- Infrared Spectroscopy (IR) : Detect sulfonyl (S=O, ~1350 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.4% deviation).

Advanced Research Questions

Q. How can researchers resolve discrepancies between elemental analysis and mass spectrometry data?

Methodological Answer: Discrepancies may arise from hydrate formation or residual solvents. Cross-validate using:

- X-ray Diffraction (XRD) : Confirm crystal structure and hydration state.

- Differential Scanning Calorimetry (DSC) : Identify thermal events (e.g., dehydration endotherms).

- Karl Fischer Titration : Quantify water content . Adjust elemental analysis calculations to account for non-stoichiometric hydration.

Q. What chromatographic methods are effective for assessing purity and detecting impurities?

Methodological Answer:

- Reversed-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v). Monitor at 254 nm for UV-active impurities .

- LC-MS/MS : Detect trace impurities (e.g., des-bromo byproducts or unreacted starting materials) with MRM transitions specific to the compound’s fragmentation pattern.

Q. How does the bromo substituent influence chemical stability under acidic or oxidative conditions?

Methodological Answer: Conduct accelerated stability studies:

Q. What strategies improve low yields in coupling reactions involving the benzenesulfonyl group?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)₂ with Xantphos ligand for Buchwald-Hartwig amination .

- Solvent Selection : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions.

- Stoichiometry Adjustment : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to account for moisture sensitivity.

Q. How can researchers confirm receptor-binding affinity or selectivity for this compound?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) to measure displacement IC₅₀ values.

- Functional Assays : Test cAMP modulation in HEK293 cells expressing target GPCRs. Compare binding data to structurally similar piperazine derivatives (e.g., 4-(4-Bromophenyl)piperidine hydrochloride) to assess substituent effects .

Data Contradiction Analysis

Q. How to address conflicting NMR data for piperazine ring protons?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at 25°C and 60°C.

- 2D-COSY/NOESY : Assign coupling patterns and confirm spatial proximity of protons.

- DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., Gaussian09 B3LYP/6-31G**) .

Q. What experimental controls are critical when studying degradation products?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.